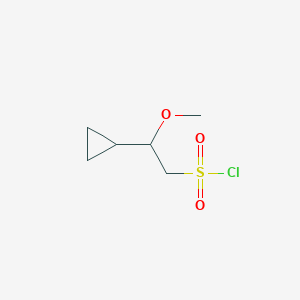

2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

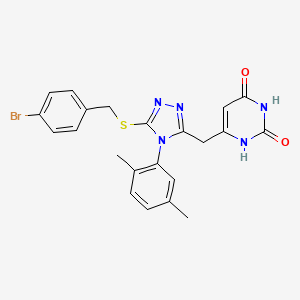

“2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride” is a chemical compound with the molecular formula C6H11ClO3S . It has a molecular weight of 198.67 .

Molecular Structure Analysis

The InChI code for “2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride” is 1S/C6H11ClO3S/c1-10-6(5-2-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride” are not fully detailed in the data I retrieved. It has a molecular weight of 198.67 .Wissenschaftliche Forschungsanwendungen

Cyclopropane Derivatives Synthesis

2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride is a chemical of interest in the synthesis of various cyclopropane derivatives. Research shows that methylenecyclopropyl sulfones can be formed from related chlorosulfones through an addition-cyclization sequence, which involves the intramolecular displacement of chloride by methanolic methoxide (Jeffery & Stirling, 1993). Similarly, 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides can undergo nucleophilic substitutions catalyzed by palladium(0), leading to the formation of cyclopropane derivatives with high synthetic potential (Stolle et al., 1992).

Sulfonylcyclopropanes Formation

Photolysis of p-methoxyphenylsulfonyldiazomethane in the presence of alkenes leads to the formation of sulfonyl substituted cyclopropanes. This reaction demonstrates the potential of utilizing sulfonylcarbene intermediates in cyclopropane synthesis (Leusen, Mulder, & Strating, 2010). Furthermore, cyclopropyl(methoxy)phenylsulfonium salts, prepared from olefins via carbene addition and subsequent reactions, can undergo Pummerer rearrangements to yield sulfonylcyclopropanes (Bhupathy & Cohen, 1987).

Divergent Synthesis Using Cyclopropanes

Cyclopropane-containing compounds are pivotal in medicinal chemistry, and a strategy for the preparation of a diverse collection of these compounds using a single precursor has been described. This involves a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide, followed by various derivatizations to produce cyclopropane derivatives suited for drug discovery (Chawner, Cases-Thomas, & Bull, 2017).

Mechanistic Studies and Synthetic Applications

Mechanistic studies on cyclopropanesulfonyl chloride have provided insights into its hydrolysis and reactions with tertiary amines. These reactions do not lead to unusual outcomes despite the presence of the three-membered ring, aligning with the behaviors of simple alkanesulfonyl chlorides (King, Lam, & Ferrazzi, 1993). Additionally, novel synthetic routes have been explored, such as the destannylative acylation of related cyclopropane derivatives to produce dihydrofurans, indicating the versatility of cyclopropane-based intermediates in organic synthesis (Pohmakotr & Takampon, 1996).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-cyclopropyl-2-methoxyethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-10-6(5-2-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEYYKNUPPSKLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS(=O)(=O)Cl)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2565512.png)

![N-(1,3-benzodioxol-5-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2565515.png)

![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2565516.png)

![4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2565517.png)

![6-[4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2565521.png)

![Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate](/img/structure/B2565523.png)

![3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2565529.png)

![3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2565533.png)